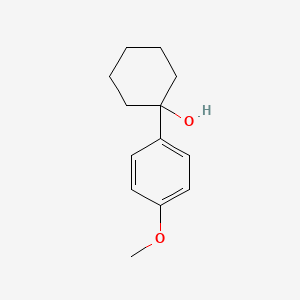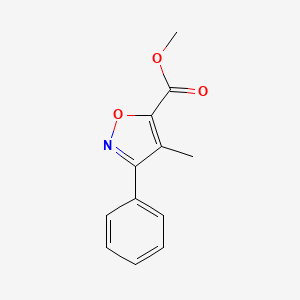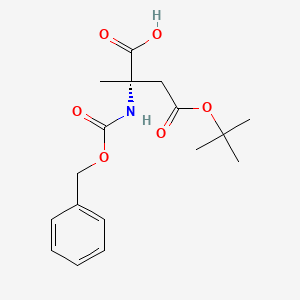
2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine 3'-CE phosphoraMidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMT-dA(PAc) Phosphoramidite is a specialized phosphoramidite compound used primarily in the synthesis of DNA and RNA. It contains a 5’-dimethoxytrityl (DMT) group and a nucleoside deoxyadenosine (dA) with phenoxyacetyl (PAc) base protection. This compound is crucial in the field of oligonucleotide synthesis, where it serves as a building block for creating synthetic nucleic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of DMT-dA(PAc) Phosphoramidite involves several key steps:
Protection of the Nucleoside: The nucleoside deoxyadenosine is first protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group.
Base Protection: The amino group on the adenine base is protected with a phenoxyacetyl (PAc) group to prevent unwanted side reactions.
Phosphitylation: The protected nucleoside is then treated with phosphorodiamidite under the catalytic action of a weak acid to form the phosphoramidite.
Industrial Production Methods
Industrial production of DMT-dA(PAc) Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Protection: Using automated systems to protect the nucleoside with DMT and PAc groups.
Phosphitylation: Employing high-throughput reactors for the phosphitylation step.
Purification: Utilizing column chromatography and other purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
DMT-dA(PAc) Phosphoramidite undergoes several types of chemical reactions:
Coupling Reactions: Reacts with nucleophilic groups in the presence of an acidic azole catalyst to form phosphite triesters.
Oxidation: The phosphite triesters are oxidized to form stable phosphate triesters.
Common Reagents and Conditions
Catalysts: 1H-tetrazole, 2-ethylthiotetrazole, and similar compounds.
Oxidizing Agents: Iodine in water or tert-butyl hydroperoxide.
Major Products
The major products formed from these reactions are oligonucleotides with a stable phosphate backbone, essential for DNA and RNA synthesis .
Aplicaciones Científicas De Investigación
DMT-dA(PAc) Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Essential for creating synthetic DNA and RNA sequences used in genetic research and biotechnology.
Medicine: Plays a crucial role in the development of nucleic acid-based therapeutics, including antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry: Used in the production of diagnostic assays and molecular probes .
Mecanismo De Acción
The mechanism of action of DMT-dA(PAc) Phosphoramidite involves its incorporation into growing oligonucleotide chains during chemical synthesis. The DMT group protects the 5’-hydroxyl group, allowing for sequential addition of nucleotides. The PAc group protects the amino group on the adenine base, preventing side reactions. The phosphoramidite group facilitates the coupling reaction with nucleophilic groups, forming phosphite triesters that are subsequently oxidized to stable phosphate triesters .
Comparación Con Compuestos Similares
Similar Compounds
DMT-dC(Ac) Phosphoramidite: Contains a cytosine base with acetyl protection.
DMT-dG(iPr-PAC) Phosphoramidite: Contains a guanine base with isopropyl-phenoxyacetyl protection.
DMT-dT Phosphoramidite: Contains a thymine base without additional base protection
Uniqueness
DMT-dA(PAc) Phosphoramidite is unique due to its specific base protection with phenoxyacetyl, which provides stability during synthesis and prevents side reactions. This makes it particularly suitable for applications requiring high purity and stability .
Propiedades
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUFZOANRLMUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N7O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

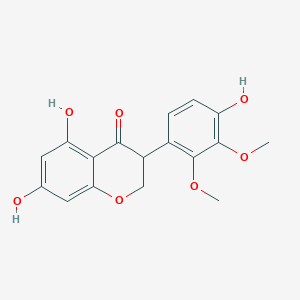


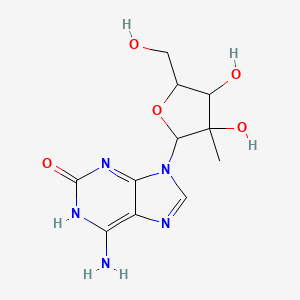


![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)
